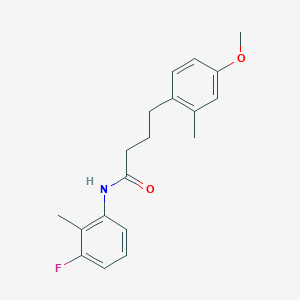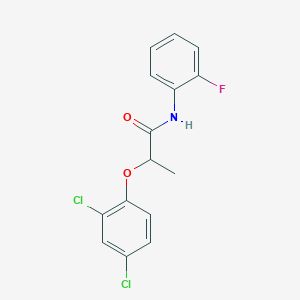![molecular formula C22H23N3O3S B306752 N'-(2,4-dimethoxybenzylidene)-2-[(2,6-dimethyl-4-quinolinyl)sulfanyl]acetohydrazide](/img/structure/B306752.png)
N'-(2,4-dimethoxybenzylidene)-2-[(2,6-dimethyl-4-quinolinyl)sulfanyl]acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-(2,4-dimethoxybenzylidene)-2-[(2,6-dimethyl-4-quinolinyl)sulfanyl]acetohydrazide, also known as DMQDDS, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of N'-(2,4-dimethoxybenzylidene)-2-[(2,6-dimethyl-4-quinolinyl)sulfanyl]acetohydrazide is not fully understood. However, it is believed that this compound exerts its anticancer activity by inducing apoptosis (programmed cell death) in cancer cells. This compound has also been shown to inhibit the proliferation of cancer cells by arresting the cell cycle at the G2/M phase. Additionally, this compound has been found to inhibit the activity of various enzymes and transcription factors that are involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound can induce the production of reactive oxygen species (ROS) in cancer cells, which leads to oxidative stress and ultimately apoptosis. This compound has also been found to inhibit the activity of various enzymes, such as topoisomerase II and protein kinase C, which are involved in cancer cell growth and survival. In vivo studies have shown that this compound can inhibit tumor growth in animal models of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
N'-(2,4-dimethoxybenzylidene)-2-[(2,6-dimethyl-4-quinolinyl)sulfanyl]acetohydrazide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized using a simple and efficient method. This compound is also stable and can be stored for extended periods without significant degradation. However, this compound has some limitations for lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. Additionally, this compound has not been extensively studied for its toxicity and safety profile.
Orientations Futures
N'-(2,4-dimethoxybenzylidene)-2-[(2,6-dimethyl-4-quinolinyl)sulfanyl]acetohydrazide has several potential future directions for scientific research. One of the most significant future directions is the development of this compound-based drugs for the treatment of cancer and inflammation-related diseases. This compound can also be used as a lead compound for the development of more potent and selective derivatives. Additionally, this compound can be used as a tool compound for the study of cancer cell biology and signaling pathways. Overall, this compound has significant potential for scientific research and drug development.
Méthodes De Synthèse
N'-(2,4-dimethoxybenzylidene)-2-[(2,6-dimethyl-4-quinolinyl)sulfanyl]acetohydrazide can be synthesized using a simple and efficient method. The synthesis involves the reaction between 2,4-dimethoxybenzaldehyde and 2,6-dimethyl-4-quinoline thiol in the presence of acetic acid and hydrazine hydrate. The resulting product is this compound, which can be purified using column chromatography.
Applications De Recherche Scientifique
N'-(2,4-dimethoxybenzylidene)-2-[(2,6-dimethyl-4-quinolinyl)sulfanyl]acetohydrazide has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of this compound is in the field of medicinal chemistry. This compound has been found to exhibit potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been shown to possess anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of inflammation-related diseases.
Propriétés
Formule moléculaire |
C22H23N3O3S |
|---|---|
Poids moléculaire |
409.5 g/mol |
Nom IUPAC |
N-[(E)-(2,4-dimethoxyphenyl)methylideneamino]-2-(2,6-dimethylquinolin-4-yl)sulfanylacetamide |
InChI |
InChI=1S/C22H23N3O3S/c1-14-5-8-19-18(9-14)21(10-15(2)24-19)29-13-22(26)25-23-12-16-6-7-17(27-3)11-20(16)28-4/h5-12H,13H2,1-4H3,(H,25,26)/b23-12+ |
Clé InChI |
QTXQQESRVNHRFI-FSJBWODESA-N |
SMILES isomérique |
CC1=CC2=C(C=C(N=C2C=C1)C)SCC(=O)N/N=C/C3=C(C=C(C=C3)OC)OC |
SMILES |
CC1=CC2=C(C=C1)N=C(C=C2SCC(=O)NN=CC3=C(C=C(C=C3)OC)OC)C |
SMILES canonique |
CC1=CC2=C(C=C(N=C2C=C1)C)SCC(=O)NN=CC3=C(C=C(C=C3)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![2-[(2,4-dichlorophenyl)oxy]-N-(2-methylbutyl)propanamide](/img/structure/B306676.png)


![N-(3-bromophenyl)-4-[4-(methyloxy)phenyl]butanamide](/img/structure/B306683.png)
![Methyl 4-({2-[(4-methylphenyl)imino]-4-oxo-3-propyl-1,3-thiazolidin-5-ylidene}methyl)benzoate](/img/structure/B306684.png)
![N-[4-bromo-2-(1-methylethyl)phenyl]-4-[4-(methyloxy)phenyl]butanamide](/img/structure/B306688.png)
![Methyl4-({3-ethyl-5-[5-nitro-2-(4-morpholinyl)benzylidene]-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate](/img/structure/B306692.png)